molecular formula C23H22N2O3 B12479116 N'-[2-(4-ethylphenoxy)acetyl]biphenyl-4-carbohydrazide

N'-[2-(4-ethylphenoxy)acetyl]biphenyl-4-carbohydrazide

Cat. No.: B12479116
M. Wt: 374.4 g/mol
InChI Key: BXHJJTDVOGTFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl core with an ethylphenoxyacetyl group and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl core. The ethylphenoxyacetyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the carbohydrazide moiety. Common reagents used in these reactions include ethylphenol, acetic anhydride, and hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE include:

Uniqueness

What sets N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N'-[2-(4-ethylphenoxy)acetyl]-4-phenylbenzohydrazide

InChI

InChI=1S/C23H22N2O3/c1-2-17-8-14-21(15-9-17)28-16-22(26)24-25-23(27)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,24,26)(H,25,27)

InChI Key

BXHJJTDVOGTFCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.